![molecular formula C15H13FO3 B6328444 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% CAS No. 1261946-87-5](/img/structure/B6328444.png)
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95%
Overview
Description
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% (4-ECFP-2-F) is an organic compound with a variety of uses. It is a reagent used in organic synthesis, a fluorescent dye used in biological research, and a potential therapeutic agent.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% is used as a fluorescent dye in biological research. It can be used to label proteins, nucleic acids, and other molecules of interest, allowing them to be tracked and studied under a microscope. It is also used in the study of enzyme kinetics, as it is a good substrate for several enzymes. In addition, 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% has been used in the study of gene expression and regulation.
Mechanism of Action
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% is a fluorescent dye that emits green light when exposed to ultraviolet light. This emission is due to the presence of a fluorophore, which is a molecule that absorbs light energy and emits it as a different wavelength. The fluorophore in 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% is a phenyl ring with an ethoxycarbonyl group and a 2-fluoro substituent, which is responsible for the green emission.
Biochemical and Physiological Effects
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% has been studied for its potential therapeutic effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to reduce oxidative stress and enhance mitochondrial function. It has also been studied for its potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also relatively stable and non-toxic, making it safe to work with. In addition, it has a high fluorescence quantum yield, making it an ideal fluorescent dye for biological research. However, it is not as bright as some other fluorescent dyes, which can limit its utility in some applications.
Future Directions
There are several potential future directions for the use of 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95%. It could be used to develop more efficient and selective fluorescent labels for proteins, nucleic acids, and other molecules. It could also be used to develop more effective therapeutic agents for the treatment of neurological disorders and cancer. In addition, it could be used to develop more accurate and reliable methods for studying enzyme kinetics and gene expression and regulation. Finally, it could be used to develop more efficient and effective methods for tracking and studying biological processes in vivo.
Synthesis Methods
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% can be synthesized by a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-hydroxybenzaldehyde with ethyl chloroformate, followed by the reaction of the resulting 4-ethoxycarbonylphenol with 2-fluorophenol. This method is relatively straightforward and yields high purity 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95%. Other methods of synthesis include the reaction of 4-hydroxybenzaldehyde with ethyl chloroformate followed by the reaction of the resulting 4-ethoxycarbonylphenol with sodium fluoride and hydrochloric acid, as well as the reaction of 4-hydroxybenzaldehyde with ethyl chloroformate followed by the reaction of the resulting 4-ethoxycarbonylphenol with 2-fluorobenzoic acid.
properties
IUPAC Name |
ethyl 4-(3-fluoro-4-hydroxyphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZXRFHYPDYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621411 | |
Record name | Ethyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-87-5 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-4′-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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